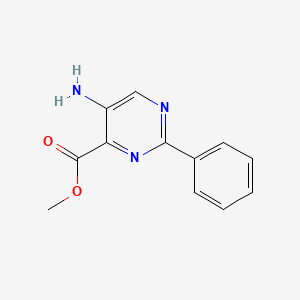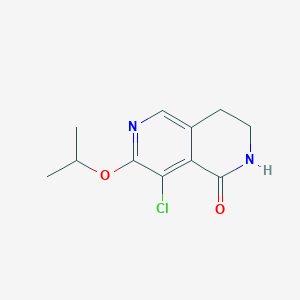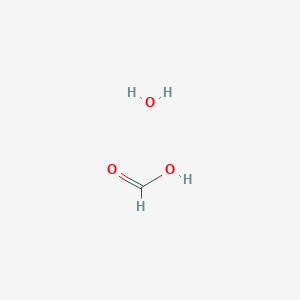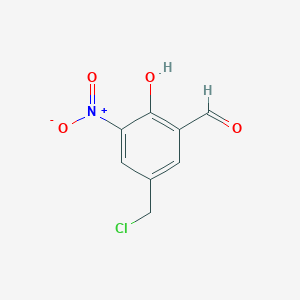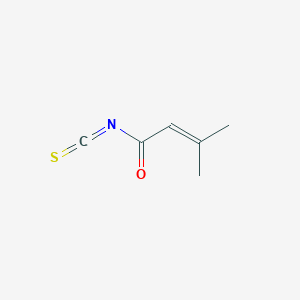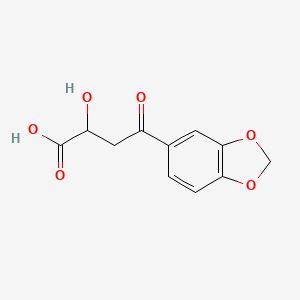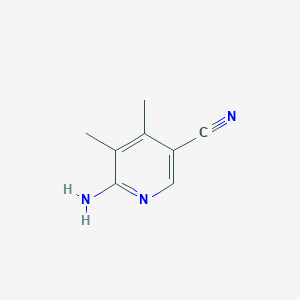
6-amino-4,5-dimethyl-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-4,5-dimethyl-3-pyridinecarbonitrile: is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of an amino group at the 6th position, and two methyl groups at the 4th and 5th positions on the nicotinonitrile ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-4,5-dimethyl-3-pyridinecarbonitrile can be achieved through several methods. One common approach involves the reaction of 4,5-dimethyl-2-nitrobenzonitrile with ammonia under high temperature and pressure conditions. The nitro group is reduced to an amino group, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. This method typically employs a metal catalyst such as palladium or platinum to facilitate the reduction of the nitro group to an amino group under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: 6-amino-4,5-dimethyl-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: 6-amino-4,5-dimethyl-3-pyridinecarbonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: this compound has shown promise in the development of new drugs, particularly in the treatment of cancer and infectious diseases. Its derivatives are being explored for their cytotoxic and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It also finds applications in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6-amino-4,5-dimethyl-3-pyridinecarbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include the modulation of signal transduction pathways and the inhibition of key enzymes involved in cellular processes.
Comparison with Similar Compounds
- 6-Amino-4-methyl-nicotinonitrile
- 4,5-Dimethyl-nicotinonitrile
- 6-Amino-nicotinonitrile
Comparison: 6-amino-4,5-dimethyl-3-pyridinecarbonitrile is unique due to the presence of both amino and dimethyl groups on the nicotinonitrile ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For example, the additional methyl groups may enhance its lipophilicity and influence its interaction with biological targets, making it more effective in certain applications.
Properties
CAS No. |
573765-07-8 |
|---|---|
Molecular Formula |
C8H9N3 |
Molecular Weight |
147.18 g/mol |
IUPAC Name |
6-amino-4,5-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-5-6(2)8(10)11-4-7(5)3-9/h4H,1-2H3,(H2,10,11) |
InChI Key |
UOHZUNDFDOJAMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1C#N)N)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
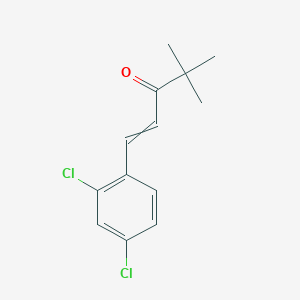
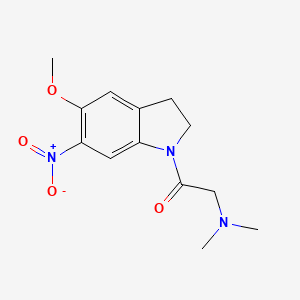
![Pyrido[3,4-d]pyriMidine-7(6H)-carboxylic acid, 2-chloro-5,8-dihydro-4-[(3S)-3-Methyl-4-Morpholinyl]-, 1,1-diMethylethyl ester](/img/structure/B8542282.png)
![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]amino]-](/img/structure/B8542286.png)
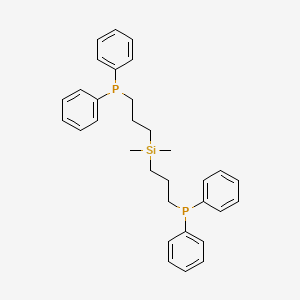
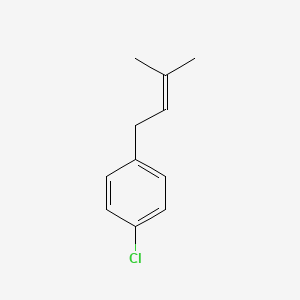
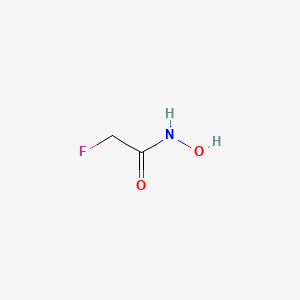
![1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B8542311.png)
